N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-20-13-11(8-16-14(18-13)21-2)17-12(19)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJUGQUFDFUTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)-2-(4-fluorophenyl)acetamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H14FN3O3
- Molecular Weight : 291.282 g/mol
- CAS Number : 1797082-77-9
- Purity : Typically 95% .
The compound features a pyrimidine ring substituted with methoxy groups at the 2 and 4 positions and a fluorophenyl group, which are crucial for its biological activity.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth . The presence of fluorine in the aromatic system enhances metabolic stability and bioavailability, making it an attractive candidate for further development in cancer therapy .
Anti-inflammatory Effects
Research has demonstrated that derivatives of pyrimidine can significantly reduce the expression of inflammatory markers such as iNOS and COX-2. In vitro studies have shown that these compounds can suppress inflammation more effectively than traditional anti-inflammatory drugs like indomethacin . The methoxy groups contribute to the electron-donating properties, enhancing the anti-inflammatory activity through improved receptor binding.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds with similar configurations have demonstrated activity against various bacterial strains, suggesting that this compound may share similar properties . Further investigations are needed to establish its efficacy against specific pathogens.
The biological effects of this compound are likely mediated through its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that lead to reduced tumor growth or inflammation.
- Oxidative Stress Reduction : Some studies suggest that similar compounds can enhance antioxidant defenses within cells, contributing to their protective effects against oxidative damage .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups significantly affects the compound's potency. For example, methoxy groups enhance lipophilicity and receptor affinity .
- Fluorine Substitution : The incorporation of fluorine not only improves metabolic stability but also influences the electronic properties of the molecule, thereby enhancing its biological activity .
Case Studies
- Antitumor Study : A study involving a series of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines, indicating promising antitumor activity .
- Inflammation Model : In vivo experiments using animal models showed that administration of similar pyrimidine derivatives resulted in a significant reduction in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Diversity: The pyrimidine core in the target compound contrasts with benzothiazole (e.g., ), imidazothiazole-pyridine hybrids (), and thienopyrimidinone systems (). Pyrimidines are often associated with kinase or enzyme inhibition, whereas benzothiazoles are linked to antimicrobial activity . The 2,4-dimethoxy groups on the pyrimidine ring differentiate the target compound from halogenated analogs (e.g., chloro-fluorophenyl in ), which may alter metabolic stability or binding affinity.
Substituent Effects: The 4-fluorophenyl group is a common feature in several analogs (), suggesting its role in enhancing target engagement via hydrophobic or halogen bonding.
Biological Activity Trends: Benzothiazole-based acetamides (e.g., ) demonstrate notable anti-inflammatory and antibacterial activity, attributed to the thiazole ring’s electron-withdrawing properties. Thienopyrimidinone derivatives () and imidazothiazole-pyridine hybrids () are structurally complex but lack explicit activity data in the evidence, highlighting the need for further pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
